![molecular formula C20H17ClN6O2 B2533128 2-(3-(4-クロロフェニル)-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-フェネチルアセトアミド CAS No. 893942-90-0](/img/structure/B2533128.png)
2-(3-(4-クロロフェニル)-7-オキソ-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-6(7H)-イル)-N-フェネチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been used as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 .
Synthesis Analysis
The synthesis of such compounds involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by a reaction with hydrazine . This results in the formation of 6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aza-Wittig reactions and reactions with hydrazine .科学的研究の応用
- 研究者らは、この化合物がさまざまなヒトがん細胞株に対する抗増殖特性を調査しました。 この化合物は、特に婦人科がんにおいて、細胞の増殖と増殖を阻害する可能性を示しています .
がん細胞に対する抗増殖活性
リシン特異的脱メチル化酵素1(LSD1)阻害
分子ハイブリダイゼーションとハイブリッド化合物
計算化学的研究と薬物予測
レトロディールス・アルダー(RDA)手順による合成
要約すると、この化合物は、がん研究、エピジェネティクス、および創薬において有望です。そのユニークな構造と多様な用途は、さらなる調査のための興味深い対象となっています。 🌟
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes . Specifically, it causes cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s pharmacokinetic properties were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also displayed potent dual activity against the examined cell lines and CDK2 .
将来の方向性
生化学分析
Biochemical Properties
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with cyclin-dependent kinases (CDKs), particularly CDK2. This compound inhibits CDK2 activity, which is crucial for cell cycle regulation and proliferation . The inhibition occurs through binding to the active site of CDK2, preventing the phosphorylation of key substrates necessary for cell cycle progression.
Cellular Effects
The effects of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation . Additionally, it has been observed to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in tumor cells.
Molecular Mechanism
At the molecular level, 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Furthermore, the compound has been shown to interact with other biomolecules, such as p53 and Bcl-2, enhancing its pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide: is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and toxicity profile.
Transport and Distribution
Within cells and tissues, 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. In the nucleus, the compound exerts its effects on cell cycle regulation and gene expression, while in the cytoplasm, it interacts with various signaling proteins to modulate cellular functions.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c21-15-6-8-16(9-7-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSQZXVUFWWJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2533045.png)
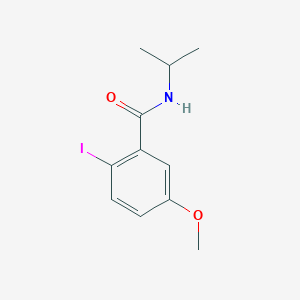

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)
![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)
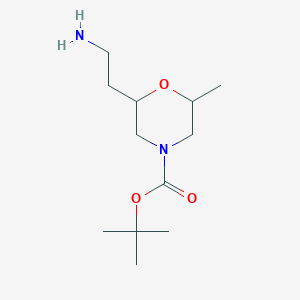
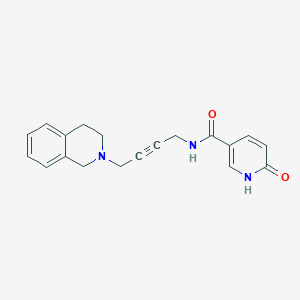
![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)
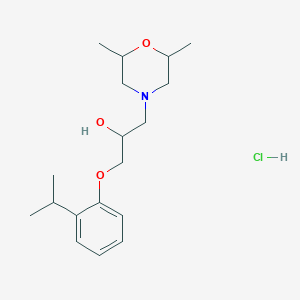
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2533062.png)
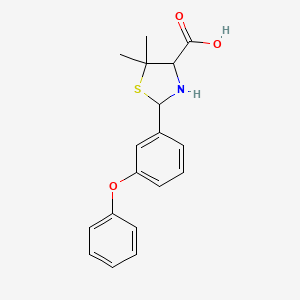
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
